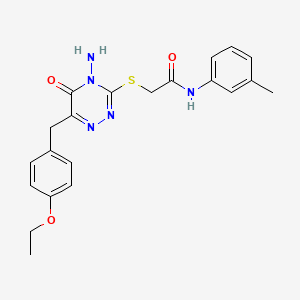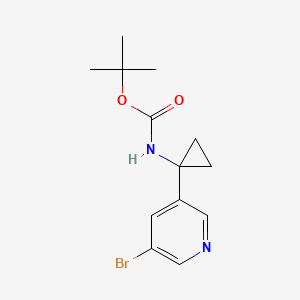
tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate is a useful research compound. Its molecular formula is C13H17BrN2O2 and its molecular weight is 313.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Spirocyclopropanated Analogues
Tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. The process involved a cocyclization step that yielded various regioisomers, demonstrating the compound's utility in creating structurally diverse and potentially biologically active molecules (Brackmann et al., 2005).
Stereoselective Synthesis of Cyclohexane Carboxamide
An efficient stereoselective route was developed for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing the compound's versatility in generating stereoisomers crucial for the synthesis of factor Xa inhibitors (Wang et al., 2017).
Atmospheric CO2 Fixation
A cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates, highlighted the role of tert-butyl derivatives in environmental chemistry. This process efficiently produced cyclic carbamates bearing a iodomethyl group, utilizing tert-butyl hypoiodite (Takeda et al., 2012).
Organic Synthesis and Catalysis
The tert-butyl group has been documented for its influence on the physicochemical and pharmacokinetic properties of bioactive compounds. Various studies have evaluated tert-butyl and its alternatives in drug analogues, providing insights into its effects on lipophilicity, metabolic stability, and overall efficacy in medicinal chemistry (Westphal et al., 2015).
Cyclopropanation Processes
Research has also focused on the process development and pilot-plant synthesis of tert-butyl carbamate derivatives, demonstrating the compound's scalability and practicality in industrial applications. The synthesis involved modified cyclopropanation techniques, underscoring the chemical's utility in large-scale manufacturing processes (Li et al., 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302, H315, H320, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338, suggesting measures to prevent exposure and actions to take if exposure occurs .
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-3-yl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(4-5-13)9-6-10(14)8-15-7-9/h6-8H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFKXGJHMNFMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid](/img/structure/B2550289.png)
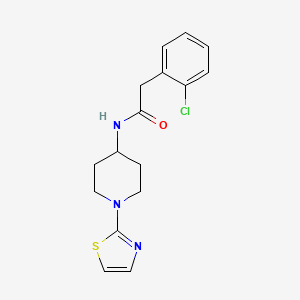
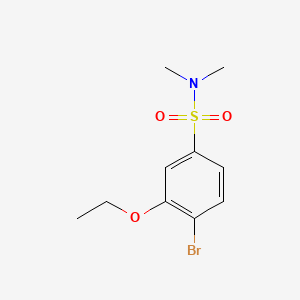
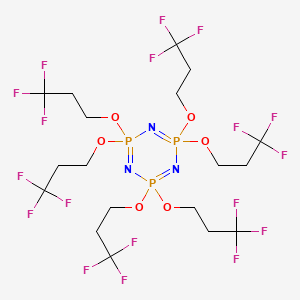

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2550296.png)


![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2550299.png)
![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2550302.png)
